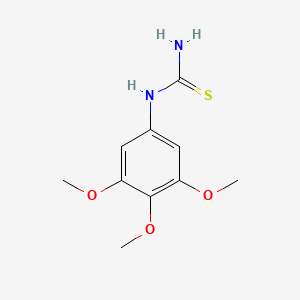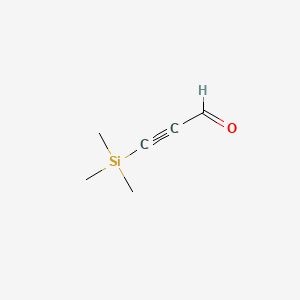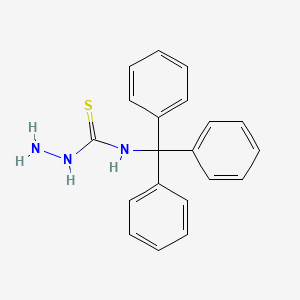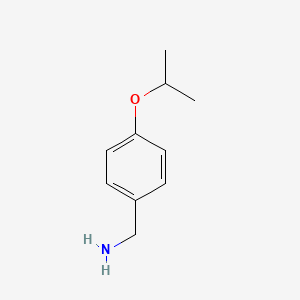
1-(2-甲基丙酰基)哌嗪
概述
描述
1-(2-Methylpropanoyl)piperazine, also known as 2-methyl-1-(piperazin-1-yl)propan-1-one, is a chemical compound with the molecular formula C8H16N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(2-Methylpropanoyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The average mass of the molecule is 156.225 Da .科学研究应用
酶抑制和抗菌潜力
1-(2-甲基丙酰基)哌嗪及其衍生物已被探索其在酶抑制和抗菌应用中的潜力。一项研究合成了带有 2-呋喃基-1-哌嗪的各种氨基甲酸酯衍生物,发现这些化合物对乙酰胆碱酯酶具有显着的活性,其中一些表现出非常好的抑制潜力。此外,它们对革兰氏阳性和革兰氏阴性菌株均表现出良好的活性,突出了它们作为治疗剂的潜力 (Abbasi 等人,2017 年).
药物设计和合成
哌嗪化合物,包括 1-(2-甲基丙酰基)哌嗪的衍生物,在药物化合物的设计和合成中不可或缺。例如,已经合成了一系列涉及 1-{[3-(呋喃-2-基)-5-取代苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪的新型化合物,并评估了它们的抗抑郁和抗焦虑活性。这些化合物在动物行为测试中显示出有希望的结果 (Kumar 等人,2017 年).
抗肿瘤剂
哌嗪衍生物也因其作为抗肿瘤剂的潜力而被研究。研究表明,可以设计某些哌嗪化合物的类似物,以降低亲脂性,这有利于肿瘤学中的治疗和诊断应用。这些类似物对受体亚型的选择性亲和力和最小的抗增殖活性,表明其作为正电子发射断层扫描放射性示踪剂的潜力 (Abate 等人,2011 年).
抗糖尿病应用
哌嗪衍生物的结构修饰导致了新的抗糖尿病化合物的发现。研究已经确定某些哌嗪衍生物在大鼠模型中作为有效的抗糖尿病剂,其介导作用是增加胰岛素分泌。这些化合物显示出葡萄糖耐受性显着改善,没有低血糖作用或副作用,使其成为临床研究的有希望的候选者 (Le Bihan 等人,1999 年).
安全和危害
未来方向
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on expanding the structural diversity of piperazine derivatives, including 1-(2-Methylpropanoyl)piperazine .
作用机制
Mode of Action
It is known that piperazine derivatives often interact with various neurotransmitter systems, including the dopaminergic and serotonergic systems .
Biochemical Pathways
Piperazine derivatives are known to influence several biochemical pathways, particularly those involving neurotransmitters such as dopamine and serotonin .
Pharmacokinetics
It is known that piperazine derivatives are generally well absorbed and widely distributed throughout the body .
Result of Action
Based on the known effects of similar compounds, it may influence neurotransmitter levels and receptor activity, potentially leading to changes in neural signaling .
Action Environment
The action, efficacy, and stability of 1-(2-Methylpropanoyl)piperazine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other substances, and the specific characteristics of the biological system in which the compound is acting .
生化分析
Biochemical Properties
1-(2-Methylpropanoyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged nerve signal transmission. Additionally, 1-(2-Methylpropanoyl)piperazine interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .
Cellular Effects
1-(2-Methylpropanoyl)piperazine affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic transmission. This compound also affects gene expression by modulating the activity of transcription factors involved in the cholinergic pathway. Furthermore, 1-(2-Methylpropanoyl)piperazine impacts cellular metabolism by altering the balance of neurotransmitters, which can affect energy production and utilization in neurons .
Molecular Mechanism
The molecular mechanism of 1-(2-Methylpropanoyl)piperazine involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels in the synaptic cleft, leading to prolonged nerve signal transmission. Additionally, 1-(2-Methylpropanoyl)piperazine acts as an agonist at GABA receptors, enhancing their inhibitory effects on neurotransmission. These interactions contribute to the compound’s overall effects on the nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methylpropanoyl)piperazine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that 1-(2-Methylpropanoyl)piperazine can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged inhibition of acetylcholinesterase and enhanced GABAergic transmission, which can lead to changes in neuronal activity and behavior .
Dosage Effects in Animal Models
The effects of 1-(2-Methylpropanoyl)piperazine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cholinergic transmission and improve cognitive function in rodents. At higher doses, it can cause neurotoxic effects, including tremors, convulsions, and respiratory distress. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic pathways. Therefore, careful dosage management is crucial when using 1-(2-Methylpropanoyl)piperazine in experimental settings .
Metabolic Pathways
1-(2-Methylpropanoyl)piperazine is involved in several metabolic pathways. It undergoes phase I metabolic reactions, including oxidation and hydrolysis, primarily in the liver. These reactions are catalyzed by cytochrome P450 enzymes, which convert the compound into more polar metabolites for easier excretion. Additionally, 1-(2-Methylpropanoyl)piperazine can undergo phase II metabolic reactions, such as glucuronidation and sulfation, further increasing its water solubility and facilitating its elimination from the body .
Transport and Distribution
Within cells and tissues, 1-(2-Methylpropanoyl)piperazine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal cells. Once inside the cells, 1-(2-Methylpropanoyl)piperazine can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and signaling .
Subcellular Localization
The subcellular localization of 1-(2-Methylpropanoyl)piperazine is crucial for its activity and function. The compound is primarily localized in the synaptic cleft, where it inhibits acetylcholinesterase and enhances cholinergic transmission. Additionally, 1-(2-Methylpropanoyl)piperazine can be found in the cytoplasm and nucleus of neuronal cells, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .
属性
IUPAC Name |
2-methyl-1-piperazin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPULDXYXDMNTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375755 | |
| Record name | 1-(2-methylpropanoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71260-16-7 | |
| Record name | 1-(2-methylpropanoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(piperazin-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)




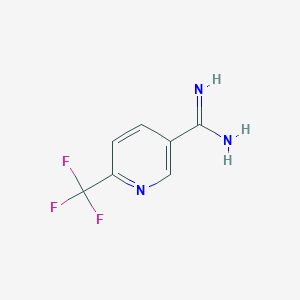
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

